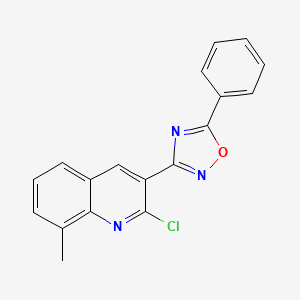

2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline" is a molecule that likely contains a quinoline core structure, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The molecule also features a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The presence of a chloro and a methyl group suggests substitution on the quinoline ring, and the phenyl group attached to the oxadiazole indicates further substitution that could contribute to the molecule's biological activity or chemical properties.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in the literature. For instance, the synthesis of 2-(2-chloro-3-quinolyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazoles involves the treatment of acetanilides with Vilsmeier's reagent to obtain 2-chloro-3-quinolinecarboxaldehydes, which are then reacted with aromatic acid hydrazides to yield quinoline-3-substituted hydrazones. These hydrazones, upon reaction with acetic anhydride, produce oxadiazolines . Although the specific synthesis of "2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline" is not detailed in the provided papers, similar synthetic routes could be hypothesized based on the described methods.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to determine structural parameters and spectroscopic characterization, including FT-IR, NMR (1H and 13C), and UV-Vis absorption and fluorescence emission spectra . These computational methods can help predict the molecular structure and electronic properties of the compound .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the reactive sites on both the quinoline core and the substituent groups. The presence of a chloro group can make the molecule a candidate for nucleophilic substitution reactions, while the oxadiazole ring can participate in cycloaddition reactions, as seen in the synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives via click chemistry . The specific reactivity of "2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline" would need to be studied experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating substituents can affect the molecule's dipole moment, solubility, and reactivity. The presence of a 1,3,4-oxadiazole ring can confer certain biological activities, as seen in the antibacterial and antifungal studies of 2-(quinolin-4-ylthio)-1,3,4-oxadiazole derivatives . The chloro and methyl groups can also influence the lipophilicity and potential biological activity of the molecule. Quantitative structure-activity relationship (QSAR) studies could be employed to predict the properties of the compound based on its molecular descriptors.

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel derivatives that incorporate quinoline and oxadiazole moieties. These efforts aim to explore the compounds' biodynamic activities and therapeutic potential. For example, derivatives have been synthesized using condensation reactions, with structural confirmation provided by spectroscopic methods such as IR, NMR, and mass spectrometry (Faldu et al., 2014).

Antimicrobial and Antifungal Activities

Many studies have reported the antimicrobial and antifungal activities of quinoline-oxadiazole derivatives. These compounds have been evaluated against various bacterial and fungal strains, showing significant inhibitory effects. The antimicrobial activity has been attributed to the hybrid molecular structure, which combines different pharmacophores to target microbial cells (Kamath et al., 2016).

Anticancer Potential

The anticancer potential of these compounds has been explored through in vitro cytotoxic assays against cancer cell lines, such as breast adenocarcinoma (MCF7) and others. Some derivatives have shown promising cytotoxic activities, indicating their potential as cancer therapeutic agents. Computational studies have also been utilized to understand their mechanism of action, such as tubulin binding, which is crucial for the development of anticancer drugs (Adimule et al., 2014).

Antitubercular and Antimalarial Activities

The evaluation of these derivatives for antitubercular and antimalarial activities has also been reported. The synthesis of quinoline-based 1,3,4-oxadiazole derivatives and their biological evaluation against tuberculosis and malaria pathogens highlight the potential of these compounds in treating infectious diseases (Ladani & Patel, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O/c1-11-6-5-9-13-10-14(16(19)20-15(11)13)17-21-18(23-22-17)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBLLXKWKFVACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649303 |

Source

|

| Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142201-67-9 |

Source

|

| Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1344869.png)

![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344872.png)

![[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344873.png)

![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344875.png)

![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344878.png)

amino]-acetic acid](/img/structure/B1344880.png)

![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

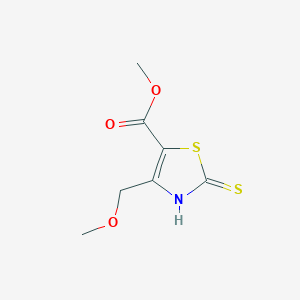

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)